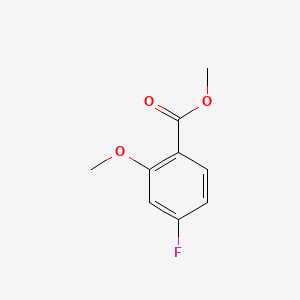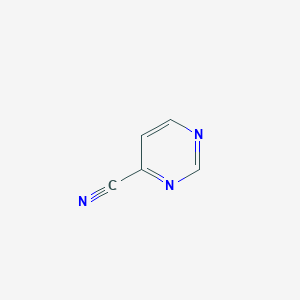
Tedicyp
Descripción general
Descripción
Synthesis Analysis
Tedicyp was easily prepared in seven steps from the commercially available himic anhydride . It has been synthesized, characterized, and used in Pd-catalyzed allylic substitutions .
Molecular Structure Analysis
The structure of the complex Tedicyp-borane was determined by X-ray analysis . The Tedicyp molecule consists of 46 Hydrogen atoms, 53 Carbon atoms, and 4 Phosphorous atoms - a total of 103 atoms . The molecular weight of Tedicyp is calculated to be 862.9 g/mol.
Chemical Reactions Analysis
Tedicyp, known as cis-cis-cis-1,2,3,4-tetrakis (diphenylphosphinomethyl)cyclopentane, has been extensively researched for its application as a ligand in palladium-catalyzed reactions. It’s been synthesized and characterized for use in various types of catalytic reactions. For example, Tedicyp has been used in palladium-catalyzed allylic substitutions, showing high efficiency and turnover numbers under mild conditions.
Aplicaciones Científicas De Investigación
Catalyst in Palladium-Catalyzed Reactions
Tedicyp, known as cis-cis-cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane, has been extensively researched for its application as a ligand in palladium-catalyzed reactions. It's been synthesized and characterized for use in various types of catalytic reactions. For example, Tedicyp has been used in palladium-catalyzed allylic substitutions, showing high efficiency and turnover numbers under mild conditions (Laurenti et al., 2001). Additionally, it's been employed in the direct arylation of furans via C−H functionalization, where it demonstrated the capability to achieve good yields with very low catalyst loadings (Battace et al., 2007).
Application in Allylic Amination
Another notable application of Tedicyp is in allylic amination, where it, combined with [Pd(C3H5)Cl]2, forms a highly efficient catalyst. This particular combination has achieved a turnover number of 980,000 for the addition of dipropylamine to allyl acetate, highlighting its significant catalytic capabilities (Feuerstein et al., 2002).
Use in Negishi Cross-Coupling
The Tedicyp and [Pd(C3H5)Cl]2 system has also been identified as a very active catalyst for the Negishi cross-coupling of aryl bromides with alkyl- or arylzinc derivatives. This application has been shown to react a variety of aryl bromides in good yields and high turnover numbers, which can reach up to 800,000 in some cases (Kondolff et al., 2006).
Direct Arylation of Thiophenes
Furthermore, Tedicyp has been used to promote the direct 2-arylation of various thiophene derivatives via C-H functionalization, achieving good yields with very low catalyst loadings. This research highlighted its versatility in handling different types of aryl bromides and thiophene derivatives (Battace et al., 2007).
Efficiency in Suzuki Cross-Coupling
Finally, Tedicyp has shown remarkable efficiency in Suzuki cross-coupling reactions. High turnover numbers have been recorded for various types of coupling reactions, including allylic amination, allylic alkylation, and Suzuki cross-coupling, demonstrating its broad application scope in catalysis (Feuerstein et al., 2001).
Mecanismo De Acción
Propiedades
IUPAC Name |
diphenyl-[[(1R,2R,3S,4S)-2,3,4-tris(diphenylphosphanylmethyl)cyclopentyl]methyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H54P4/c1-9-25-48(26-10-1)58(49-27-11-2-12-28-49)42-46-41-47(43-59(50-29-13-3-14-30-50)51-31-15-4-16-32-51)57(45-61(54-37-21-7-22-38-54)55-39-23-8-24-40-55)56(46)44-60(52-33-17-5-18-34-52)53-35-19-6-20-36-53/h1-40,46-47,56-57H,41-45H2/t46-,47+,56+,57- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAJCBCVJRLTRN-BWULIGGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)CP(C6=CC=CC=C6)C7=CC=CC=C7)CP(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H]([C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)CP(C6=CC=CC=C6)C7=CC=CC=C7)CP(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H54P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464971 | |
| Record name | [(1R,2R,3S,4S)-Cyclopentane-1,2,3,4-tetrayltetrakis(methylene)]tetrakis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane | |
CAS RN |
333380-86-2 | |
| Record name | [(1R,2R,3S,4S)-Cyclopentane-1,2,3,4-tetrayltetrakis(methylene)]tetrakis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




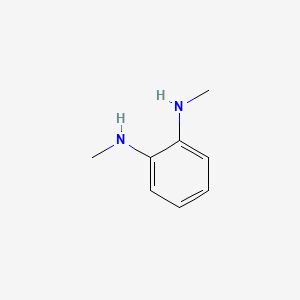
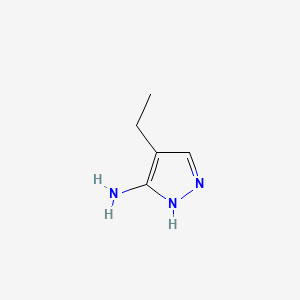
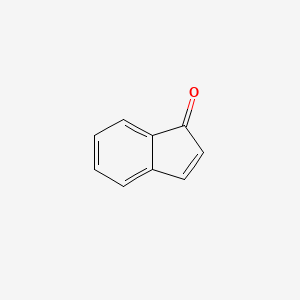


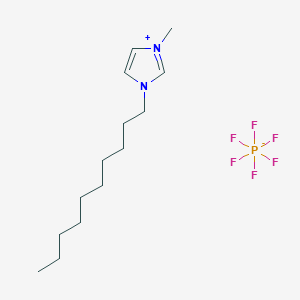




![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)
